ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
CAS No.:
Cat. No.: VC13255788
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | ethyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9- |
| Standard InChI Key | UWWFWHASAAPOLK-XFXZXTDPSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N |
| SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N |
| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol. Its IUPAC name is ethyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, reflecting the Z-configuration of the double bond between C2 and C3. The structure comprises:
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A cyano group (-C≡N) at position 2.
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An ethyl ester (-COOEt) at position 1.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.138 g/cm³ | |
| Boiling Point | 402.4°C at 760 mmHg | |
| Flash Point | 197.2°C | |
| Exact Mass | 244.121 g/mol | |
| Polar Surface Area (PSA) | 53.33 Ų | |
| LogP (Octanol-Water) | 2.22 |
Stereochemical Considerations
The Z-configuration ensures the cyano and aryl groups reside on the same side of the double bond, influencing reactivity and intermolecular interactions. This geometry stabilizes the molecule through intramolecular charge transfer (ICT), a feature exploited in fluorescence applications .
Synthesis and Reaction Mechanisms
Knoevenagel Condensation
The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 4-(dimethylamino)benzaldehyde. This reaction is catalyzed by bases such as piperidine or pyridine, facilitating the formation of the α,β-unsaturated ester .
Reaction Scheme:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to enhance reaction efficiency. For example, Bodrikov et al. demonstrated that microwave conditions reduce reaction times and improve yields in analogous benzylidenecyanoacetate syntheses .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons. Stability studies indicate decomposition above 200°C, with hydrolysis of the ester moiety occurring under strongly acidic or basic conditions .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O stretch).
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NMR:
Applications in Material Science and Pharmaceuticals
Material Science Applications
The compound’s conjugated structure makes it a candidate for:
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Organic semiconductors: As a charge-transport material in thin-film transistors.
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Dye precursors: Its ICT properties enable use in fluorescent dyes for sensors .
Recent Research and Innovations
Fluorescence Studies
Howell et al. explored temperature-dependent fluorescence in molecular rotors, noting that the compound’s quantum yield correlates with solvent viscosity. This property is leveraged in viscosity sensors for biological systems .
Polymer Chemistry
Bodrikov et al. synthesized polyacrylates using cyanoacrylate derivatives, highlighting enhanced thermal stability (Tₘ > 150°C) for coatings and adhesives .
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